

2-Chloro-6,7-dimethoxy-4-methylquinoline molecular weight

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Compound of Interest

Compound Name: *2-Chloro-6,7-dimethoxy-4-methylquinoline*

CAS No.: *697793-63-8*

Cat. No.: *B1532601*

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An In-depth Technical Guide to **2-Chloro-6,7-dimethoxy-4-methylquinoline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-6,7-dimethoxy-4-methylquinoline**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its core physicochemical properties, outline a robust synthetic pathway with detailed experimental protocols, and discuss its potential applications as a key building block for complex therapeutic agents. This document is intended to serve as a vital resource for researchers engaged in the synthesis and application of novel quinoline-based molecules.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. The specific compound, **2-Chloro-6,7-dimethoxy-4-methylquinoline**, combines this valuable quinoline core with key substituents that make it a highly versatile synthetic intermediate.

The chlorine atom at the 2-position is a reactive handle, amenable to nucleophilic substitution reactions, allowing for the facile introduction of various side chains and pharmacophores. The dimethoxy groups at the 6- and 7-positions are common features in many kinase inhibitors, where they often occupy solvent-exposed regions or form crucial hydrogen bonds within the ATP-binding pocket of enzymes like c-Met.[1] The methyl group at the 4-position can provide steric bulk and influence the molecule's overall conformation. Consequently, this compound is an ideal starting point for developing targeted therapies, particularly in oncology.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical characteristics is fundamental for its effective use in research and development. The key properties of **2-Chloro-6,7-dimethoxy-4-methylquinoline** are summarized below.

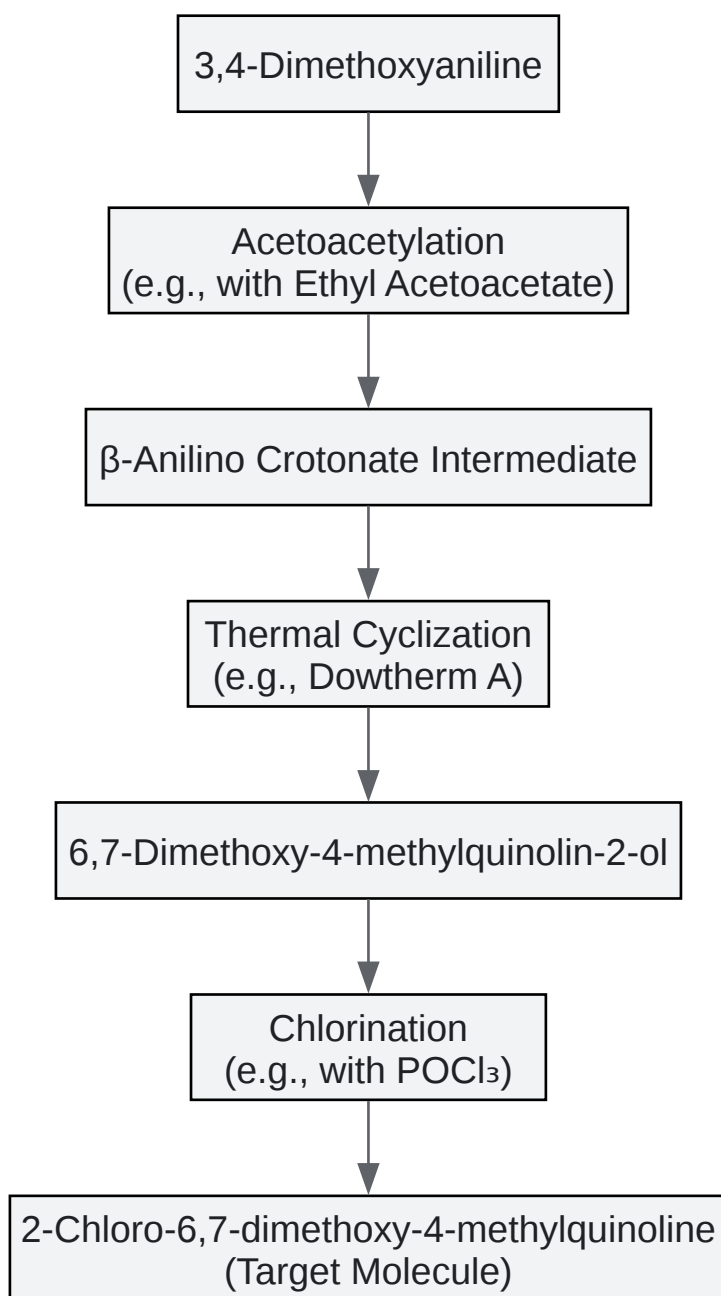
Property	Value	Source
Molecular Weight	237.68 g/mol	
Molecular Formula	C ₁₂ H ₁₂ ClNO ₂	
CAS Number	697793-63-8	
Appearance	Solid	
InChI Key	JWSDOYINPAVDIM- UHFFFAOYSA-N	
SMILES String	C1C1=NC(C(C(C)=C1)=C2)=C C(OC)=C2OC	

Synthesis and Characterization

The synthesis of substituted quinolines is a well-established field in organic chemistry. A common and effective strategy involves the cyclization of appropriately substituted anilines. The following protocol describes a plausible and robust pathway for the synthesis of **2-Chloro-6,7-dimethoxy-4-methylquinoline**, adapted from established methodologies for similar quinoline structures.^{[2][3]}

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a commercially available dimethoxyaniline, proceeding through a cyclization to form the core quinoline ring, followed by chlorination.



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Caption: Proposed synthetic pathway for **2-Chloro-6,7-dimethoxy-4-methylquinoline**.

Detailed Experimental Protocol: Chlorination Step

This protocol details the critical final step: the conversion of the quinolin-2-ol intermediate to the target 2-chloroquinoline.

Expertise & Rationale: Phosphorus oxychloride (POCl_3) is the reagent of choice for this transformation. It acts as both a dehydrating agent and a chloride source, effectively converting the hydroxyl group of the quinolin-2-ol (which exists in tautomeric equilibrium with the 2-quinolone) into a chloro group. The reaction is typically run neat or with a high-boiling solvent under reflux to ensure it proceeds to completion.

Protocol:

- **Setup:** In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add 6,7-Dimethoxy-4-methylquinolin-2-ol (1.0 eq).
- **Reagent Addition:** Carefully add phosphorus oxychloride (POCl_3 , 5-10 eq) to the flask. The excess POCl_3 serves as the solvent.
- **Reaction:** Heat the mixture to reflux (approx. $105\text{ }^\circ\text{C}$) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This quenches the excess POCl_3 .
Caution: This is a highly exothermic reaction.
- **Neutralization & Extraction:** Neutralize the acidic aqueous solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until $\text{pH} > 8$. The product will typically precipitate as a solid. Alternatively, extract the product with an organic solvent like dichloromethane or ethyl acetate.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is essential.

- ^1H NMR (Proton Nuclear Magnetic Resonance): Confirms the molecular structure by showing the number of protons, their chemical environment, and their connectivity. Expect

characteristic peaks for the methyl group, the two methoxy groups, and the aromatic protons on the quinoline core.

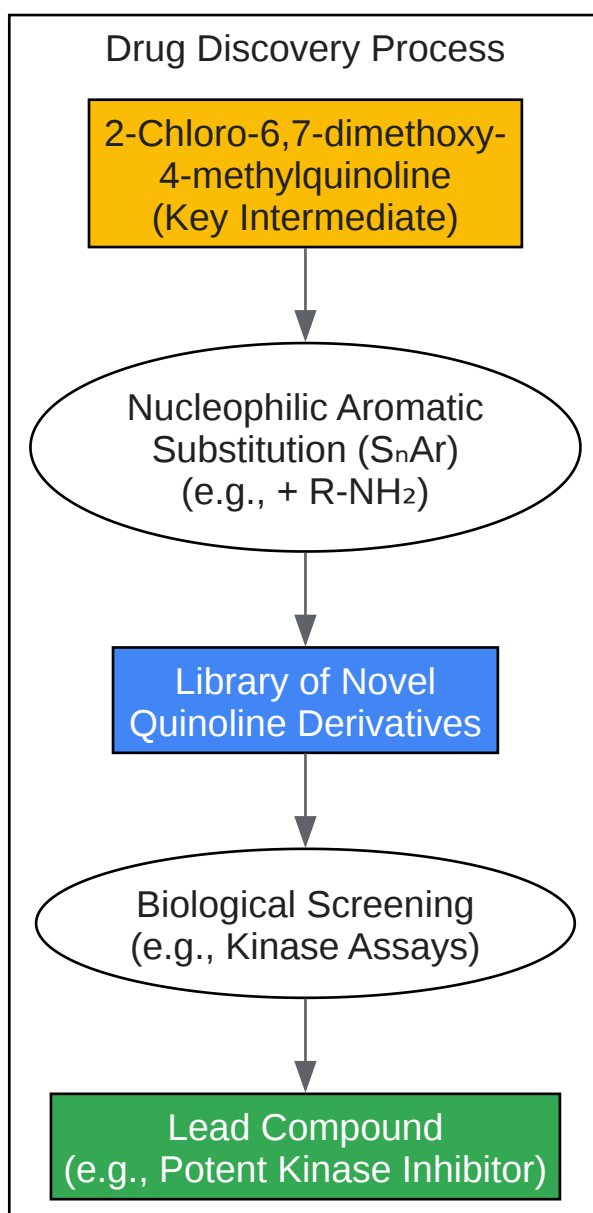
- Mass Spectrometry (MS): Determines the molecular weight of the compound. The presence of a characteristic isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio) provides definitive evidence of its incorporation.
- FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies the functional groups present in the molecule. Key stretches would include C-Cl, C-O (ether), and aromatic C=C and C-H bonds.

Applications in Research and Drug Development

The primary value of **2-Chloro-6,7-dimethoxy-4-methylquinoline** lies in its role as a versatile intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors.

Scaffold for Kinase Inhibitors

The chlorine at the 2-position is a key functional group for derivatization. It can be readily displaced by nitrogen, oxygen, or sulfur nucleophiles in S_NAr (Nucleophilic Aromatic Substitution) reactions. This allows for the introduction of various side chains designed to target the active site of protein kinases. For instance, reaction with anilines can yield 4-anilinoquinoline derivatives, a class of compounds known to include potent inhibitors of the c-Met tyrosine kinase, which is implicated in various cancers.[1]



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Sources

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- [2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents \[patents.google.com\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
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